molecular formula C14H14ClNO5S2 B2745672 Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895260-55-6

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2745672
CAS No.: 895260-55-6
M. Wt: 375.84
InChI Key: WKURRABTNYKURS-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Scientific Research Applications

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by thiophene derivatives , this compound could be a valuable subject for future research in medicinal chemistry.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with 4-chloro-2-methoxy-5-methylaniline in the presence of a sulfonylating agent . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the aromatic amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various derivatives of the aromatic amine group.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfonyl amino-2-thiophenecarboxylate
  • Methyl N-(methoxycarbonylmethyl)-3-sulfamoyl-2-thiophenecarboxylate

Uniqueness

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the 4-chloro-2-methoxy-5-methylphenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5S2/c1-8-6-10(11(20-2)7-9(8)15)16-23(18,19)12-4-5-22-13(12)14(17)21-3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKURRABTNYKURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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